molecular formula C6H4ClF B165101 1-Chloro-3-fluorobenzene CAS No. 625-98-9

1-Chloro-3-fluorobenzene

Cat. No. B165101
CAS RN: 625-98-9
M. Wt: 130.55 g/mol
InChI Key: VZHJIJZEOCBKRA-UHFFFAOYSA-N
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Patent
US04220468

Procedure details

m-Chlorofluorobenzene (240 g. 1.85 moles) is added to a mixture of sulfuric acid (185 g. 1.85 moles) and nitric acid (166 g., 1.85 moles) at -5° C. in 3.5 hours, stirred 13 hours, then benzene (200 ml.) and hexane (200 ml.) are added. The extract is washed with water (1×300 ml.), sodium carbonate solution (1×300 ml.), and water (1×300 ml.), dried and the solvents removed. The residue is distilled to give 138 g. of mixed isomers. The 4-nitro isomer crystallizes and is filtered off to give 3-chloro-4-nitrofluorobenzene (51 g. 16.7%) m.p. 36°-38° C.
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([F:8])[CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O.[N+:14]([O-])([OH:16])=[O:15].C1C=CC=CC=1>CCCCCC>[Cl:1][C:2]1[CH:3]=[C:4]([F:8])[CH:5]=[CH:6][C:7]=1[N+:14]([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)F
Name
Quantity
185 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
166 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The extract is washed with water (1×300 ml.), sodium carbonate solution (1×300 ml.), and water (1×300 ml.)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvents removed
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled
CUSTOM
Type
CUSTOM
Details
to give 138 g
CUSTOM
Type
CUSTOM
Details
The 4-nitro isomer crystallizes
FILTRATION
Type
FILTRATION
Details
is filtered off

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: PERCENTYIELD 16.7%
YIELD: CALCULATEDPERCENTYIELD 15.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.